molecular formula C33H38N4O6 B103590 Mesobilirubin CAS No. 16568-56-2

Mesobilirubin

Cat. No.: B103590
CAS No.: 16568-56-2
M. Wt: 588.7 g/mol
InChI Key: HVHKMUMXERBUAN-IFADSCNNSA-N
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Description

Mesobilirubin is a linear tetrapyrrole compound derived from the catabolism of heme. It is structurally similar to bilirubin, a well-known bile pigment. This compound is characterized by its yellow-orange color and is a significant intermediate in the breakdown of heme, which is crucial for the body’s management of waste products from red blood cells .

Mechanism of Action

Target of Action

Mesobilirubin primarily targets the human serum albumin and quinine . These targets play a crucial role in the body’s response to the compound. The interaction with human serum albumin is particularly important as it is the main protein in human blood plasma and carries various substances throughout the body.

Mode of Action

This compound interacts with its targets through a process known as exciton coupled circular dichroism . This interaction results in changes in the targets’ properties, with the XIIγ isomer of this compound exhibiting Cotton effect intensities nearly as strong as those from the IIIα isomer .

Biochemical Pathways

This compound is involved in the heme degradation pathway , a crucial facet of human physiology . This pathway is responsible for the breakdown of heme, a component of hemoglobin, into various metabolites, including bilirubin. This compound, as a bilirubin analogue, plays a role in this pathway and affects its downstream effects .

Pharmacokinetics

In terms of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, this compound XIIγ and XIIIγ are more polar than this compound IIIα . Unlike IIIα, they cannot effectively engage the propionic acid groups in intramolecular hydrogen bonding to the dipyrrinone components . This compound IIIα requires glucuronidation for hepatobiliary elimination; whereas, XIIγ and XIIIγ do not, and they are excreted intact across the liver into bile .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in its interaction with its targets and its role in the heme degradation pathway. The interaction with human serum albumin and quinine results in changes in their properties . Furthermore, its role in the heme degradation pathway contributes to the body’s ability to break down and eliminate heme .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut microbiome plays a significant role in bilirubin metabolism . The gut-liver axis, which serves as one of the primary routes for nutrient absorption and waste secretion in the body, is also crucial in maintaining bilirubin homeostasis .

Biochemical Analysis

Biochemical Properties

Mesobilirubin interacts with various biomolecules, including human serum albumin and quinine . These interactions result in exciton coupled circular dichroism spectra . The nature of these interactions is such that the XIIγ isomer of this compound exhibits Cotton effect intensities nearly as strong as those from the IIIα isomer .

Cellular Effects

It is known that this compound can be excreted intact across the liver into bile , suggesting it may have some impact on liver cell function and metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with other biomolecules. For instance, it gives exciton coupled circular dichroism spectra in the presence of human serum albumin or quinine . This suggests that this compound may bind to these molecules, potentially influencing their function.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits changes over time. For example, the XIIγ and XIIIγ isomers of this compound are more polar than the IIIα isomer . This difference in polarity may influence the stability and degradation of this compound over time.

Dosage Effects in Animal Models

It is known that this compound XIIγ and XIIIγ do not require glucuronidation for hepatobiliary elimination , suggesting that they may have different dosage effects compared to other isomers.

Metabolic Pathways

This compound is involved in the heme metabolism pathway, where it is formed by opening the heme macrocycle

Transport and Distribution

This compound is transported and distributed within cells and tissues. For instance, this compound XIIγ and XIIIγ are excreted intact across the liver into bile . This suggests that this compound may interact with transporters or binding proteins in the liver.

Preparation Methods

Synthetic Routes and Reaction Conditions: Mesobilirubin can be synthesized using various approaches. One common method involves the “1 + 2 + 1” approach, where two equivalents of a monopyrrole are coupled to a dipyrrylmethane. Another method is the “2 + 2” approach, which involves the self-coupling of two equivalents of a dipyrrinone . These methods require specific reaction conditions, including controlled temperatures and the presence of catalysts to facilitate the coupling reactions.

Industrial Production Methods: Industrial production of this compound is less common due to its specific applications in research rather than large-scale industrial use. the synthesis methods mentioned above can be scaled up with appropriate adjustments to reaction conditions and equipment to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: Mesobilirubin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include mesobiliverdin, bilirubin analogs, and various substituted this compound derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific structural features and its role as an intermediate in heme catabolism. Unlike bilirubin, this compound does not require glucuronidation for hepatobiliary elimination, making it distinct in its metabolic processing . Additionally, this compound exhibits unique spectroscopic properties, such as exciton coupled circular dichroism spectra, which are valuable in research applications .

Properties

IUPAC Name

3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h13-14,34-35H,7-12,15H2,1-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b26-13-,27-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHKMUMXERBUAN-IFADSCNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC2=C(C(=C(N2)CC3=C(C(=C(N3)C=C4C(=C(C(=O)N4)C)CC)C)CCC(=O)O)CCC(=O)O)C)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(/C(=C/C2=C(C(=C(N2)CC3=C(C(=C(N3)/C=C\4/C(=C(C(=O)N4)C)CC)C)CCC(=O)O)CCC(=O)O)C)/NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401316200
Record name Mesobilirubin IXα
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16568-56-2
Record name Mesobilirubin IXα
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16568-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mesobilirubin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016568562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mesobilirubin IXα
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mesobilirubin
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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